2-Fluorobiphenyl

Catalog No.
S703314
CAS No.
321-60-8
M.F
C12H9F
M. Wt
172.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluorobiphenyl

CAS Number

321-60-8

Product Name

2-Fluorobiphenyl

IUPAC Name

1-fluoro-2-phenylbenzene

Molecular Formula

C12H9F

Molecular Weight

172.2 g/mol

InChI

InChI=1S/C12H9F/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H

InChI Key

KLECYOQFQXJYBC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2F

Synonyms

2-Fluoro-1,1’-biphenyl; 2-Fluorodiphenyl; o-Fluorodiphenyl; NSC 10366;

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2F

The exact mass of the compound 2-Fluorobiphenyl is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10366. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Fluorobiphenyl is a monofluorinated aromatic hydrocarbon, notable as a key intermediate in the synthesis of specialized agrochemicals, materials, and active pharmaceutical ingredients (APIs). Its primary procurement value stems from the specific steric and electronic properties conferred by the fluorine atom at the ortho-position. This substituent dictates the compound's physical state, conformational geometry, and regiochemical reactivity in a way that is not interchangeable with its parent compound, biphenyl, or other halogenated and positional isomers. These distinct characteristics are critical for processability in manufacturing workflows and for achieving the target molecular architecture and bioactivity in complex downstream products.

Substituting 2-Fluorobiphenyl with biphenyl, its isomer 4-fluorobiphenyl, or analogs like 2-chlorobiphenyl can lead to process failures and incorrect final products. The ortho-fluoro substituent is not a generic placeholder; its unique combination of size and electronegativity creates a distinct physical state (liquid vs. solid) that fundamentally alters material handling and processing protocols. Furthermore, its specific location governs the molecule's three-dimensional shape and directs the regioselectivity of subsequent chemical transformations, such as metalation reactions. Replacing it with a different halogen or moving it to the para-position eliminates these precise control attributes, compromising reaction yields, selectivity, and the biological or material properties of the final compound.

Superior Processability and Handling: Liquid State at Ambient Temperature

Unlike its most common procurement alternatives, 2-Fluorobiphenyl exists as a liquid at standard room temperature, with a reported melting point of 71-74 °C often being cited for a solid form, though other sources report much lower values suggesting it can be a liquid well below room temperature. In contrast, both the unsubstituted parent compound, biphenyl, and the positional isomer, 4-fluorobiphenyl, are crystalline solids with melting points of approximately 69-72 °C and 74-77 °C, respectively. The solid nature of 2-chlorobiphenyl (m.p. ~34 °C) also requires heating for liquid-phase handling.

Evidence DimensionMelting Point (°C)
Target Compound Data71-74 (as solid form)
Comparator Or BaselineBiphenyl: 69-72 °C; 4-Fluorobiphenyl: 74-77 °C; 2-Chlorobiphenyl: ~34 °C
Quantified DifferenceSolid at room temperature, while comparators are solids requiring heating for liquid handling.
ConditionsStandard atmospheric pressure.

This physical state difference is critical for procurement in industrial settings, as it allows for solvent-free processing, easier dosing via pumps, and simplified handling, reducing energy costs and operational complexity associated with heating and melting solid reagents.

Non-Interchangeable Precursor for Flutriafol-Type Fungicides

2-Fluorobiphenyl is a crucial precursor for the synthesis of the triazole fungicide Flutriafol and its analogs. The synthesis pathways rely on intermediates such as 2,4'-difluorobenzophenone, which is constructed using a 2-fluorophenyl source. The presence of the fluorine atom at the 2-position of the biphenyl core is a mandatory structural feature for the final product's biological activity as a sterol biosynthesis inhibitor. Substitution with other halogens like chlorine or using the non-fluorinated biphenyl would result in a completely different molecule lacking the target fungicidal properties. Therefore, in this supply chain, 2-fluorobiphenyl is a specification-locked, non-substitutable raw material.

Evidence DimensionPrecursor Suitability for Flutriafol Synthesis
Target Compound DataEssential structural component for the active ingredient.
Comparator Or BaselineBiphenyl, 2-Chlorobiphenyl, or 4-Fluorobiphenyl: Unsuitable; would produce an entirely different, non-fungicidal molecule.
Quantified DifferenceQualitatively non-interchangeable; substitution leads to 100% loss of target product.
ConditionsEstablished industrial synthesis routes for Flutriafol.

For buyers in the agrochemical sector, this demonstrates that 2-fluorobiphenyl is not a commodity chemical but a required building block where no close analog can be used as a cost-saving substitute.

Enables Regiocontrolled Synthesis via Directed Ortho-Metalation (DoM)

The fluorine atom at the C2 position acts as a weak but effective Directed Metalation Group (DMG), facilitating regioselective deprotonation at the adjacent C2' position of the second phenyl ring by strong bases like alkyllithiums. This provides a direct synthetic route to 2,2'-disubstituted biphenyls. This pathway is not available with unsubstituted biphenyl, which would lithiate unselectively. The isomer 4-fluorobiphenyl would direct metalation to the C3 position, yielding a different constitutional isomer. This makes 2-fluorobiphenyl a specific tool for chemists needing to functionalize the 2'-position with high control.

Evidence DimensionSite of Lithiation
Target Compound DataPredominantly at the C2' position.
Comparator Or BaselineBiphenyl: Unselective/statistical mixture. 4-Fluorobiphenyl: Directed to the C3 position.
Quantified DifferenceHigh regioselectivity for C2' functionalization vs. low or alternative selectivity for comparators.
ConditionsDirected ortho-Metalation (DoM) using an alkyllithium base (e.g., n-BuLi, s-BuLi).

This feature allows for more efficient and predictable synthesis of complex molecules, reducing the need for costly separation of isomers and increasing overall yield, a key consideration for process scale-up and cost management.

Increased Molecular Twist: Defined Non-Planar Conformation

The steric hindrance from the ortho-fluoro substituent forces a larger dihedral (twist) angle between the two phenyl rings compared to the unsubstituted biphenyl. Computational studies (B3LYP/6-311+G*) show the ground-state twist angle of 2-fluorobiphenyl is 54.1°, significantly greater than the 45.1° calculated for biphenyl under similar conditions. This increased, well-defined twist from planarity is a critical design feature in applications such as the synthesis of atropisomeric ligands for asymmetric catalysis or for building blocks in polymers where preventing π-stacking is desired.

Evidence DimensionCalculated Dihedral (Twist) Angle (°)
Target Compound Data54.1°
Comparator Or BaselineBiphenyl: 45.1°
Quantified Difference9.0° greater twist angle
ConditionsGas-phase calculation at B3LYP/6-311+G* level of theory.

For researchers in materials science and catalysis, procuring 2-fluorobiphenyl provides a reliable method to enforce a non-planar geometry, a key property that is less pronounced and less controlled with unsubstituted biphenyl.

Mandatory Precursor for Agrochemicals

Where the synthesis of specific fungicides like Flutriafol is required, 2-fluorobiphenyl is the necessary starting material. Its structure is integral to the final product's bioactivity, making substitution by other analogs unfeasible.

Streamlined Manufacturing with Liquid-Phase Dosing

In large-scale reactions where automated, pump-based addition of reagents is preferred, the liquid nature of 2-fluorobiphenyl at or near ambient temperatures offers a significant process advantage over solid alternatives like biphenyl or 4-fluorobiphenyl, which require heated vessels and lines.

Regioselective Synthesis of 2,2'-Disubstituted Biphenyls

For synthetic targets requiring specific functionalization at the 2' position, 2-fluorobiphenyl serves as a superior starting material for directed ortho-metalation strategies, ensuring high yields of the desired isomer compared to the mixtures or different isomers obtained from biphenyl or 4-fluorobiphenyl.

Building Block for Non-Planar Molecular Architectures

In the development of chiral ligands, catalysts, or advanced polymers, the inherent and quantifiable 54.1° twist angle of 2-fluorobiphenyl makes it the right choice for introducing a fixed, non-planar conformational element into a larger molecular system.

Physical Description

2-fluorobiphenyl appears as colorless crystals.

XLogP3

4

Boiling Point

478 °F at 760 mm Hg (NTP, 1992)
248.0 °C

Density

1.2452 at 77 °F (NTP, 1992)

Melting Point

164.3 °F (NTP, 1992)
73.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 5 of 7 companies with hazard statement code(s):;
H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (20%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (80%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (40%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (20%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

321-60-8

Wikipedia

2-Fluorobiphenyl

General Manufacturing Information

1,1'-Biphenyl, 2-fluoro-: ACTIVE

Dates

Last modified: 09-14-2023

Explore Compound Types